molecular formula C12H11NO2S B150983 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid CAS No. 246867-09-4

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid

Cat. No. B150983
CAS RN: 246867-09-4
M. Wt: 233.29 g/mol
InChI Key: ZBGACYUBSYIFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that has been synthesized and studied for its biological activity. Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .


Synthesis Analysis

The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The synthesis involves two steps: 1) the synthesis of core building blocks - 3- propanoic acids, 6 - by the reaction of 3- (omega-bromacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5); 2) the synthesis of the corresponding 3- propanoic acids amides 9 using 1,1’-carbonyldimidazole as a coupling reagent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involve the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution after 2 hours .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid”, have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.

Anticancer Properties

Thiazole-based compounds have shown anticancer activities . Therefore, “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be studied further for potential applications in cancer treatment.

Anti-Alzheimer’s Disease

Thiazole derivatives have been associated with anti-Alzheimer’s disease activity . This suggests that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be explored as a potential therapeutic agent for Alzheimer’s disease.

Antihypertensive Properties

Thiazole compounds have demonstrated antihypertensive activities . This indicates that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be investigated for use in managing hypertension.

Antioxidant Activity

Some thiazole-based compounds have shown potent antioxidant activity . This suggests that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be used in the development of new antioxidants.

Agricultural Applications

Interestingly, “3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid” was found to promote rapeseed growth and to increase seed yield and oil content . This suggests potential applications of “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” in agriculture, particularly in crop yield enhancement.

Antifungal Properties

Thiazole derivatives have been associated with antifungal properties . This indicates that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be explored for potential use in antifungal treatments.

Anti-Inflammatory Properties

Thiazole compounds have demonstrated anti-inflammatory properties . This suggests that “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” could be investigated for potential use in managing inflammation.

properties

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGACYUBSYIFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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